molecular formula C22H26N2O5 B6499601 2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953947-92-7

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B6499601
CAS No.: 953947-92-7
M. Wt: 398.5 g/mol
InChI Key: XUGJMZOWSZEUNV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 3,4-dimethoxyphenylacetic acid with 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl structure but differs in the side chain.

    2-(3,4-Dimethoxyphenyl)ethanol: Similar aromatic structure with an alcohol functional group.

    3,4-Dimethoxyphenylacetic acid: Contains the same aromatic ring but with a carboxylic acid group.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is unique due to its combination of an aromatic ring with methoxy substituents and a morpholine ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-9-8-16(12-19(18)28-2)13-21(25)23-14-22(26)24-10-11-29-20(15-24)17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGJMZOWSZEUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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